molecular formula C27H27N3O3S B2877972 ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate CAS No. 380455-67-4

ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B2877972
CAS No.: 380455-67-4
M. Wt: 473.59
InChI Key: ZUEJCDDBHSNXDR-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring a substituted acrylamido group at position 2 and a phenyl group at position 4 of the thiophene ring (Fig. 1). The acrylamido moiety contains a cyano group and a 4-(diethylamino)phenyl substituent in an (E)-configuration, while the ester group at position 3 enhances solubility and modulates electronic properties. Such structural features are critical for biological activity, as seen in analogs with antioxidant and anti-inflammatory properties .

The synthesis typically involves condensation of cyanoacrylate intermediates with thiophene precursors, followed by functionalization of the aryl group.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-4-30(5-2)22-14-12-19(13-15-22)16-21(17-28)25(31)29-26-24(27(32)33-6-3)23(18-34-26)20-10-8-7-9-11-20/h7-16,18H,4-6H2,1-3H3,(H,29,31)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEJCDDBHSNXDR-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({(2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl}amino)-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Key Properties

PropertyValue
Molecular Weight350.45 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antidepressant Effects : Some derivatives have shown potential in inhibiting neurotransmitter uptake, which is critical for mood regulation. The activity is often assessed through rodent models involving norepinephrine and serotonin pathways .
  • Anticancer Properties : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy. The mechanism may involve apoptosis induction and cell cycle arrest .

Case Studies

  • Neurotransmitter Uptake Inhibition : A study on related compounds showed significant inhibition of norepinephrine and serotonin uptake in rat brain models, indicating potential antidepressant properties .
  • Cytotoxicity Assays : In vitro studies have demonstrated that similar thiophene derivatives exhibit cytotoxic effects against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest:

  • Binding Affinity : High binding affinities to targets involved in cancer pathways, supporting the hypothesis of anticancer activity.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl and thiophene rings significantly affect biological activity, indicating the importance of structural modifications for enhancing efficacy .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis would likely follow routes similar to ’s analogs, using Knoevenagel condensation for acrylamido formation .
  • Activity Prediction: Based on analog data, the diethylamino group may confer superior antioxidant activity (via electron donation) but could require optimization for anti-inflammatory efficacy due to steric hindrance.
  • Structural Insights : Crystallographic data from simpler acrylates (e.g., syn-periplanar conformation in ) suggest the target compound adopts a similar geometry, critical for stability and reactivity .

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